N-1-(2-Nitrophenyl)ethoxycarbonylserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

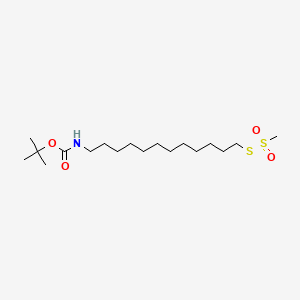

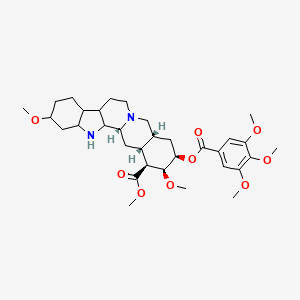

N-1-(2-Nitrophenyl)ethoxycarbonylserine, also known as NEOS, is a chemical compound that has been widely used in scientific research due to its unique properties. NEOS is a serine derivative that has a nitrophenyl group attached to its carbonyl carbon. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Photodeprotection

N-1-(2-Nitrophenyl)ethoxycarbonyl derivatives serve as protective groups in synthetic chemistry, offering advantages in terms of stability and selectivity. These compounds are used as photolabile protecting groups for nucleosides, enabling controlled release through photodeprotection mechanisms. The rate of photodeprotection can be significantly influenced by substitutions on the phenyl ring and the side-chain, where β-branching leads to increased rates of photodeprotection. This property is essential for the precise control over the release of protected compounds in synthetic pathways (Giegrich et al., 1998).

Peptide Synthesis

In peptide synthesis, N-1-(2-Nitrophenyl)ethoxycarbonylserine analogs are explored as alternative protecting groups to the traditional Fmoc strategy. They offer potential advantages for automatic synthesizers and for incorporating residues prone to racemization. Their hydrophilicity aids in the preparation of protected peptides, making them suitable for convergent solid-phase peptide synthesis strategies (Carreño et al., 2000).

Fluorescent Probes and Sensors

These compounds are integral in developing metal-free and reductant-resistant fluorescent probes for biological applications, such as imaging nitroxyl (HNO) in living cells. The design of such probes involves linking a fluorophore through an ester moiety to a diphenylphosphinobenzoyl group, which reacts with HNO to release a fluorescent signal. This approach provides high selectivity and resistance to reductants, making it suitable for real-time imaging in biological systems (Kawai et al., 2013).

properties

IUPAC Name |

(2S)-3-hydroxy-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c1-7(8-4-2-3-5-10(8)14(19)20)21-12(18)13-9(6-15)11(16)17/h2-5,7,9,15H,6H2,1H3,(H,13,18)(H,16,17)/t7?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTUKZSEJOZWJB-NETXQHHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934950 |

Source

|

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-(2-Nitrophenyl)ethoxycarbonylserine | |

CAS RN |

154187-38-9 |

Source

|

| Record name | N-1-(2-Nitrophenyl)ethoxycarbonylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1R-(1alpha,2beta,3beta,4alpha)]-](/img/no-structure.png)